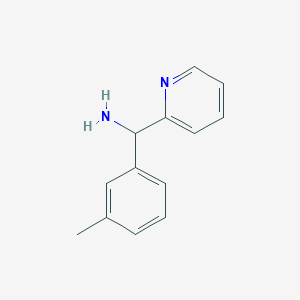

(3-Methylphenyl)(pyridin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methylphenyl)(pyridin-2-yl)methanamine is an organic compound with the molecular formula C13H14N2 It consists of a 3-methylphenyl group and a pyridin-2-yl group attached to a methanamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 3-methylbenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(3-Methylphenyl)(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Bases like potassium carbonate and solvents like DMF are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted amine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has garnered attention for its potential role as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies. Notably, research indicates that derivatives of this compound can inhibit enzymes linked to diseases such as cancer and neurodegenerative disorders.

Case Studies in Drug Development

- Inhibition of Human Sirtuin 2 : Compounds structurally related to (3-Methylphenyl)(pyridin-2-yl)methanamine have shown promising results in inhibiting human sirtuin 2, an enzyme implicated in various diseases. This inhibition suggests potential therapeutic applications in treating conditions like cancer and Alzheimer's disease .

- Molecular Docking Studies : Molecular docking studies have demonstrated that this compound can fit well into the active sites of target enzymes, indicating potential for high-affinity binding. These studies are crucial for understanding the mechanism of action and pharmacodynamics of the compound .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is one of its most significant applications. It has been studied for its effects on various enzymes:

| Enzyme | Target Disease | Effect |

|---|---|---|

| Human Sirtuin 2 | Cancer, neurodegenerative disorders | Inhibition |

| PKMYT1 | Cancer | Induces apoptosis in cancer cells |

Research has shown that this compound can selectively inhibit PKMYT1, a kinase involved in cell cycle regulation, leading to reduced phosphorylation of CDK1 and subsequent induction of apoptosis in cancer cells .

Antimicrobial Activity

Another important application of this compound is its antimicrobial properties. Various studies have explored its effectiveness against different bacterial strains:

Antibacterial Activity Table

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound demonstrates notable antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes and interfere with metabolic pathways .

Synthesis and Structure–Activity Relationships

The synthesis of this compound has been explored through various methods that yield different purities and yields depending on the reaction conditions used. Understanding the structure–activity relationships is critical for optimizing its biological activity.

Synthesis Overview

Several synthetic routes have been developed to produce this compound efficiently, often involving condensation reactions with pyridine derivatives . The exploration of these synthetic pathways not only enhances the yield but also allows for the modification of substituents to improve biological activity.

Mecanismo De Acción

The mechanism of action of (3-Methylphenyl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a catalytic cycle involving the formation of oxoammonium species, which facilitates the conversion of the amine to aldehydes and ketones . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Methylphenyl)(pyridin-3-yl)methanamine

- (4-Methylphenyl)(pyridin-2-yl)methanamine

- (3-Methylphenyl)(pyridin-4-yl)methanamine

Uniqueness

(3-Methylphenyl)(pyridin-2-yl)methanamine is unique due to the specific positioning of the methyl group on the phenyl ring and the pyridin-2-yl group. This unique structure can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.

Actividad Biológica

(3-Methylphenyl)(pyridin-2-yl)methanamine, often referred to as a pyridinylmethanamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a 3-methylphenyl group attached to a pyridin-2-ylmethylamine moiety. Its synthesis typically involves the condensation of 3-methylphenyl derivatives with pyridin-2-ylmethanamine. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.

Biological Activity Overview

Research has indicated that derivatives of this compound exhibit a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have highlighted the compound's effectiveness against various pathogens:

- Mycobacterium tuberculosis : Compounds structurally related to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis. For instance, derivatives with specific substitutions on the phenyl ring exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.8 µg/mL, indicating significant antibacterial potential .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives possess significant cytotoxicity against cancer cell lines:

- Cytotoxicity Testing : Compounds derived from this compound were evaluated for their cytotoxic effects on various cancer cell lines. The IC50 values for some derivatives ranged from 0.39 µM to over 10 µM, suggesting a broad spectrum of activity against different cancer types .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4-position | Electron-withdrawing | Reduced activity |

| 4-position | Electron-donating | Enhanced activity |

| 5-position | Aromatic ring | Variable activity |

Research indicates that electron-donating groups at the para position significantly enhance biological activity, while electron-withdrawing groups tend to diminish it .

Case Studies and Research Findings

- Study on Antitubercular Activity : A study focused on synthesizing various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds with a pyridin-2-ylmethylamine framework exhibited potent antitubercular activity, with some compounds achieving MICs as low as 0.06 µg/mL .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of synthesized hydrazone and sulfonate hybrids containing the pyridinylmethanamine moiety. The findings revealed that these compounds could effectively inhibit cell proliferation in various cancer models, showcasing their potential as therapeutic agents .

Propiedades

IUPAC Name |

(3-methylphenyl)-pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFDOYUFYUNJTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.